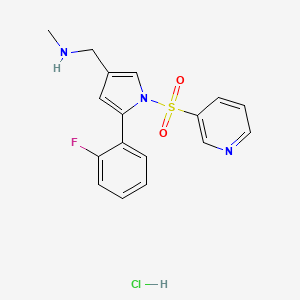
Solabegron Ethylene D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solabegron Ethylene D4 is a deuterated form of Solabegron, a selective agonist for the beta-3 adrenergic receptor. This compound is primarily investigated for its potential therapeutic applications in treating overactive bladder and irritable bowel syndrome .
Métodos De Preparación
The synthesis of Solabegron Ethylene D4 involves the incorporation of deuterium atoms into the ethylene moiety of Solabegron. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenylacetic acid and 3-aminophenylboronic acid.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including amide bond formation and Suzuki coupling.
Análisis De Reacciones Químicas
Solabegron Ethylene D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the phenyl ring is replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
Solabegron Ethylene D4 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for studying the behavior of deuterated compounds.
Biology: The compound is utilized in biological studies to investigate the role of beta-3 adrenergic receptors in various physiological processes.
Medicine: this compound is being explored for its potential therapeutic effects in treating overactive bladder and irritable bowel syndrome.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting beta-3 adrenergic receptors
Mecanismo De Acción
Solabegron Ethylene D4 exerts its effects by selectively activating beta-3 adrenergic receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels cause relaxation of smooth muscle tissues, particularly in the bladder, thereby alleviating symptoms of overactive bladder .
Comparación Con Compuestos Similares
Solabegron Ethylene D4 is compared with other beta-3 adrenergic receptor agonists such as Mirabegron and Vibegron. While all these compounds target the same receptor, this compound is unique due to its deuterated structure, which may offer improved metabolic stability and reduced side effects. Similar compounds include:
Mirabegron: Another beta-3 adrenergic receptor agonist used for treating overactive bladder.
Vibegron: A newer beta-3 adrenergic receptor agonist with similar therapeutic applications
Propiedades
Fórmula molecular |
C23H23ClN2O3 |
|---|---|
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
3-[3-[[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-1,1,2,2-tetradeuterioethyl]amino]phenyl]benzoic acid |
InChI |
InChI=1S/C23H23ClN2O3/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29)/t22-/m0/s1/i10D2,11D2 |
Clave InChI |
LLDXOPKUNJTIRF-WPOLJRMSSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



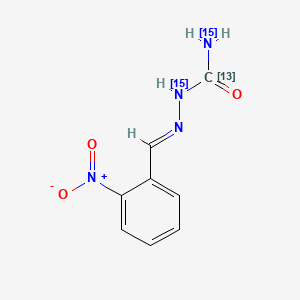
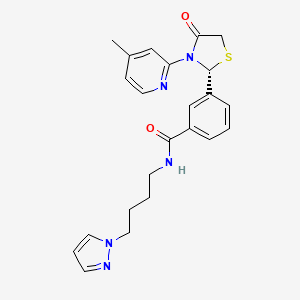
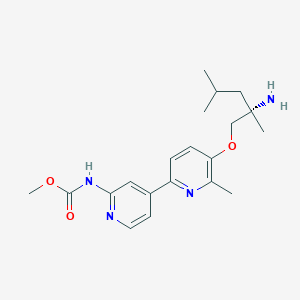
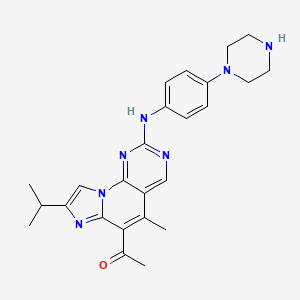
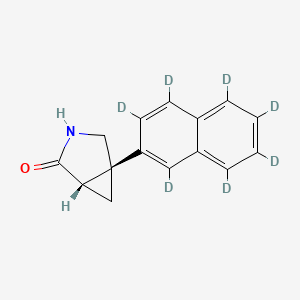
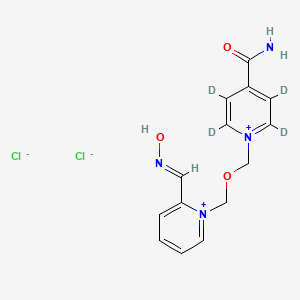


![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)
